

4-tert-Butylphenyl Isothiocyanate: A Comprehensive Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-tert-Butylphenyl isothiocyanate*

Cat. No.: B093704

[Get Quote](#)

An In-depth Exploration of its Molecular Characteristics, Synthesis, and Applications in Research and Development

Introduction

4-tert-Butylphenyl isothiocyanate is an organosulfur compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry, materials science, and analytical chemistry. Its unique molecular structure, featuring a reactive isothiocyanate group and a hydrophobic tert-butyl moiety, imparts a versatile set of properties that make it a valuable reagent and building block in a variety of applications. This guide provides a detailed overview of the fundamental characteristics of **4-tert-butylphenyl isothiocyanate**, including its molecular weight and formula, and delves into its synthesis, key reactions, and diverse applications, with a focus on its relevance to researchers and professionals in drug development.

Core Molecular and Physical Properties

A thorough understanding of the fundamental physicochemical properties of **4-tert-butylphenyl isothiocyanate** is essential for its effective application in research and synthesis. These core characteristics dictate its behavior in different chemical environments and inform decisions regarding reaction conditions, purification methods, and storage.

Molecular Formula and Weight

The chemical identity of **4-tert-butylphenyl isothiocyanate** is defined by its elemental composition and the arrangement of its atoms.

- Molecular Formula: C₁₁H₁₃NS [1][2][3][4]
- Molecular Weight: 191.30 g/mol [1] (alternatively cited as 191.29 g/mol [2][3][4])

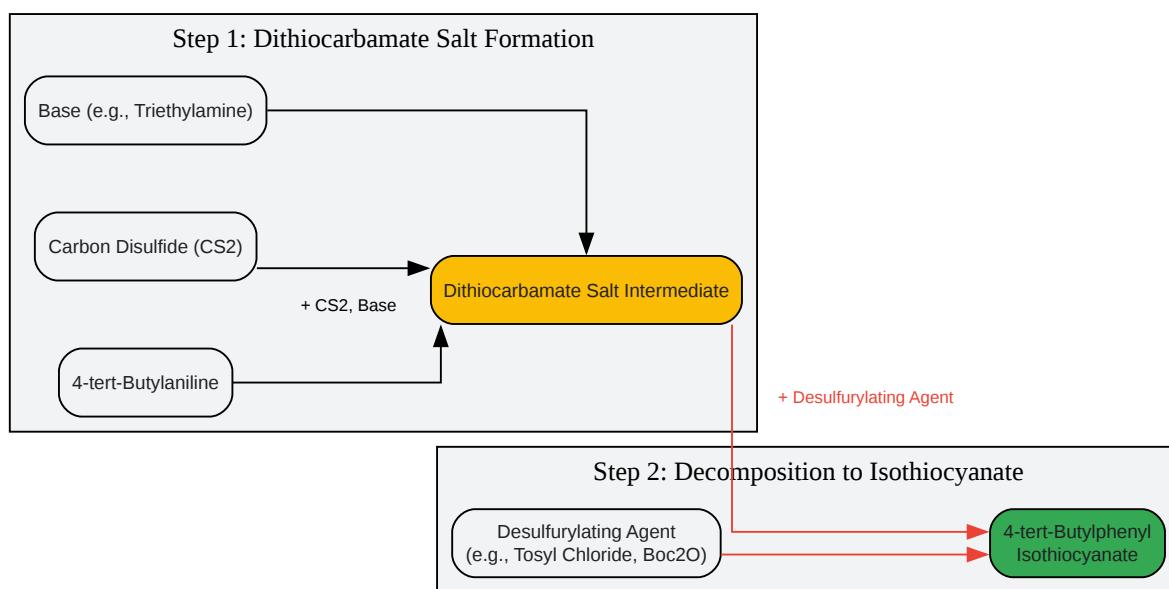
This formula indicates that each molecule is composed of eleven carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and one sulfur atom. The tert-butyl group contributes significantly to the molecule's hydrophobicity, while the isothiocyanate group is the primary site of its chemical reactivity.

Key Physicochemical Data

The physical state and solubility of **4-tert-butylphenyl isothiocyanate** are critical considerations for its handling and use in experimental setups.

Property	Value	Source
CAS Number	19241-24-8	[1][2]
Appearance	White to Orange to Green powder to crystal	
Melting Point	41-42 °C	[1][4]
Boiling Point	275-277 °C	[1]
Boiling Point (at reduced pressure)	92 °C	[2][4]
Storage Temperature	Room temperature, dry	[2]

Note: The significant difference in boiling points indicates that the lower value was likely determined under vacuum.


Synthesis of 4-tert-Butylphenyl Isothiocyanate

The synthesis of isothiocyanates from primary amines is a well-established area of organic chemistry, with several methods available to achieve this transformation. The choice of synthetic route often depends on factors such as the nature of the starting amine, desired purity, and the avoidance of toxic reagents.

General Synthetic Approach from Primary Amines

A common and versatile method for preparing isothiocyanates, including **4-tert-butylphenyl isothiocyanate**, involves the reaction of the corresponding primary amine with a thiocarbonyl transfer reagent.^[5] A prevalent strategy is the in-situ generation of a dithiocarbamate salt, followed by its decomposition to the isothiocyanate.^{[5][6]}

The general workflow for this synthesis can be visualized as follows:

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4-tert-butylphenyl isothiocyanate** from 4-tert-butylaniline.

Detailed Experimental Protocol

The following is a representative, step-by-step protocol for the synthesis of **4-tert-butylphenyl isothiocyanate**, adapted from established methodologies for isothiocyanate synthesis.^[6]

Materials:

- 4-tert-Butylaniline
- Carbon disulfide (CS₂)
- Triethylamine (TEA) or another suitable base
- Di-tert-butyl dicarbonate (Boc₂O) or p-toluenesulfonyl chloride (TsCl)^{[5][6]}
- 4-Dimethylaminopyridine (DMAP) or 1,4-diazabicyclo[2.2.2]octane (DABCO) (catalytic amount)
- Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

- Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-tert-butylaniline in the chosen anhydrous solvent.
- Dithiocarbamate Formation: Cool the solution in an ice bath. Slowly add triethylamine, followed by the dropwise addition of carbon disulfide. Stir the reaction mixture at room temperature for a designated period to allow for the complete formation of the dithiocarbamate salt intermediate.
- Decomposition: To the reaction mixture, add a catalytic amount of DMAP or DABCO, followed by the slow addition of the desulfurylating agent (e.g., Boc₂O or TsCl).^[7] The reaction is often exothermic and may require cooling to maintain a controlled temperature.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting amine is consumed.

- **Workup and Purification:** Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure **4-tert-butylphenyl isothiocyanate**.

Key Applications in Research and Drug Development

The unique chemical properties of **4-tert-butylphenyl isothiocyanate** make it a valuable tool in various scientific disciplines.

Derivatization Reagent in Analytical Chemistry

The isothiocyanate group reacts selectively and efficiently with primary amines to form stable thiourea derivatives.^[2] This reaction is instrumental in analytical chemistry for the detection and quantification of amines and amino acids. The resulting thiourea derivatives often exhibit enhanced detectability by techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).^[2] The hydrophobic tert-butyl group can improve the chromatographic behavior of the derivatives on reverse-phase columns.

Intermediate in Pharmaceutical and Agrochemical Synthesis

4-tert-Butylphenyl isothiocyanate serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. The tert-butylphenyl moiety is a common structural motif in many pharmaceutical and agrochemical compounds, where it can enhance lipophilicity, improve metabolic stability, and contribute to binding interactions with biological targets.^{[2][8]} The isothiocyanate group provides a reactive handle for introducing this bulky, hydrophobic group into more complex molecular scaffolds.^[2]

Research in Cancer Therapy

Isothiocyanates, as a class of compounds, are known for their potential anti-cancer properties.^{[9][10]} They are found in cruciferous vegetables and have been studied for their ability to induce apoptosis (programmed cell death) and inhibit cell cycle progression in cancer cells.^[9]

[10] While specific research on **4-tert-butylphenyl isothiocyanate** in this area is less prevalent than for other isothiocyanates like sulforaphane, its structural features make it a compound of interest for investigating structure-activity relationships in the development of new anti-neoplastic agents.

Materials Science Applications

The reactivity of the isothiocyanate group also lends itself to applications in materials science. It can be used to modify the surface properties of polymers and other materials through covalent attachment.[2] This can be employed to introduce hydrophobicity or to tether other functional molecules to a surface.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **4-tert-butylphenyl isothiocyanate**.

Hazard Identification

- Toxicity: This compound is toxic if swallowed or inhaled.
- Irritation: It may cause respiratory irritation.
- Skin Contact: Avoid contact with skin.[11]

Recommended Handling Procedures

- Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[11]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11] In case of inadequate ventilation, wear respiratory protection.[11]
- Hygiene: Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[11]

Storage and Disposal

- Storage: Store in a well-ventilated place and keep the container tightly closed. It should be stored at room temperature in a dry environment.[2]

- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

4-tert-Butylphenyl isothiocyanate is a versatile and valuable chemical compound with a well-defined molecular formula of $C_{11}H_{13}NS$ and a molecular weight of approximately 191.30 g/mol. Its synthesis from the corresponding primary amine is straightforward, and its unique combination of a reactive isothiocyanate group and a hydrophobic tert-butyl moiety makes it a useful tool in a variety of scientific applications. For researchers and professionals in drug development, it serves as an important intermediate for the synthesis of new therapeutic agents and as a derivatization reagent for analytical purposes. A thorough understanding of its properties and adherence to proper safety protocols are essential for its effective and safe utilization in the laboratory.

References

- MySkinRecipes.
- Cheméo.
- MDPI.
- Oakwood Chemical.
- Chemistry & Biology Interface.
- PubMed. The new isothiocyanate 4-(methylthio)butylisothiocyanate selectively affects cell-cycle progression and apoptosis induction of human leukemia cells. [\[Link\]](#)
- Organic Chemistry Portal.
- National Institutes of Health. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. [\[Link\]](#)
- MDPI.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 19241-24-8 Cas No. | 4-tert-Butylphenyl isothiocyanate | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. 4-Tert-Butylphenyl Isothiocyanate [myskinrecipes.com]
- 3. 4-t-Butylphenyl isothiocyanate (CAS 19241-24-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 19241-24-8 CAS MSDS (4-TERT-BUTYLPHENYL ISOTHIOCYANATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. [pubs.rsc.org](#) [pubs.rsc.org]
- 6. Isothiocyanate synthesis [organic-chemistry.org]
- 7. [cbijournal.com](#) [cbijournal.com]
- 8. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The new isothiocyanate 4-(methylthio)butylisothiocyanate selectively affects cell-cycle progression and apoptosis induction of human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [mdpi.com](#) [mdpi.com]
- 11. [fishersci.com](#) [fishersci.com]
- To cite this document: BenchChem. [4-tert-Butylphenyl Isothiocyanate: A Comprehensive Technical Guide for Scientific Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b093704#4-tert-butylphenyl-isothiocyanate-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com